molecular formula C12H14N2O3S B2628801 (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol CAS No. 478049-29-5

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

Cat. No. B2628801
M. Wt: 266.32
InChI Key: SBFWCAHNEMQRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazole derivatives, which includes compounds similar to “(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol”, has been a topic of research . Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

Scientific Research Applications

Synthesis and Chemical Applications

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has been primarily researched for its chemical synthesis and potential applications in various fields. Notably, it has been designed and synthesized as a selective COX-2 inhibitor based on docking studies. This compound has shown favorable selectivity for the COX-2 isoenzyme, suggesting its potential in reducing gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Tabatabai et al., 2012).

Coordination Chemistry and Crystallography

The molecule has also been a part of studies in coordination chemistry and crystallography. For instance, it has been involved in the structure of a binuclear compound where silver ions are coordinated in a slightly distorted linear geometry. The study highlights the π–π interactions between the imidazole rings and the formation of a complex dication, showcasing the molecule's role in forming structurally intriguing compounds (Sun et al., 2009).

Synthesis Methods and Chemical Properties

Research has also delved into the synthesis methods and chemical properties of related compounds. For example, studies on the synthesis of aziridine-2-carboxylates involve the conjugate addition of an amine to a related methanesulfonate, showcasing the synthetic versatility of compounds related to (1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (de Saint-Fuscien & Dodd, 2000).

Potential in Material Science and Catalysis

Additionally, this compound has shown potential in material science and catalysis. It has been a part of the synthesis process of various compounds, indicating its role in creating structurally complex molecules with potentially unique properties. For instance, the synthesis of fluorescent probes and the study of their properties indicate the compound's potential in creating materials with specific optical properties (Wen-yao, 2012).

Future Directions

The future directions for research on “(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

(3-benzyl-2-methylsulfonylimidazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-18(16,17)12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFWCAHNEMQRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.